molecular formula C10H12O2 B13189129 (1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol CAS No. 201655-80-3

(1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol

Cat. No.: B13189129
CAS No.: 201655-80-3
M. Wt: 164.20 g/mol
InChI Key: MYIDTCFDQGAVFL-SNVBAGLBSA-N
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Description

IUPAC Nomenclature Conventions for Polycyclic Alcohols

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for polycyclic alcohols prioritizes the identification of the parent hydrocarbon structure, followed by the numbering and description of functional groups. For (1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol, the parent structure is 1,2,3,4-tetrahydronaphthalene, a bicyclic system comprising a benzene ring fused to a cyclohexene moiety. The numbering begins at the bridgehead carbon (position 1) and proceeds to maximize the locants for hydroxyl groups, resulting in the 1- and 5-positions for the diol substituents.

The stereochemical descriptor (1R) is assigned using the Cahn-Ingold-Prelog priority rules, where the hydroxyl group at position 1 serves as the highest-priority substituent. The resulting configuration is determined by the spatial arrangement of the remaining groups around the chiral center. The systematic name adheres to IUPAC Rule P-93.5.1.2, which mandates the use of italicized locants and hyphenation for polycyclic systems with multiple functional groups.

Table 1: Key IUPAC Nomenclature Parameters

Property Value
Parent Hydrocarbon 1,2,3,4-Tetrahydronaphthalene
Functional Groups -1,5-diol
Stereochemical Descriptor (1R)
CAS Registry Number 201655-80-3, 40771-26-4

The compound’s molecular formula, $$ \text{C}{10}\text{H}{12}\text{O}{2} $$, and SMILES notation ($$ \text{O}[C@@H]1\text{CCCC}2=\text{C}1\text{C}=\text{CC}=\text{C}_2\text{O} $$) further validate its structural identity.

Comparative Analysis of Stereochemical Descriptors in Bicyclic Diol Systems

Stereochemical assignment in bicyclic diols requires rigorous analysis of NMR chemical shifts and coupling constants. For this compound, the absolute configuration was determined using bis-(R)- and bis-(S)-methoxy phenylacetic acid (MPA) esters, a method validated for secondary/secondary diols. The $$ \delta\delta^{RS} $$ values—differences in chemical shifts between diastereomeric esters—correlate with the spatial orientation of hydroxyl groups. In this compound, the (1R) configuration induces distinct shielding effects on adjacent protons, confirmed by $$ ^1\text{H} $$-NMR spectra.

Comparative studies with enantiomeric forms (e.g., (1S)-1,2,3,4-tetrahydronaphthalene-1,5-diol) reveal inverted $$ \delta\delta^{RS} $$ signs, underscoring the sensitivity of NMR-based stereochemical analysis. For instance, the $$ \text{H}_\alpha $$ protons adjacent to the chiral centers exhibit upfield shifts of 0.3–0.5 ppm in the (1R) configuration compared to the (1S) enantiomer, a phenomenon attributed to anisotropic shielding from the aromatic ring.

Table 2: Stereochemical Data for Bicyclic Diols

Parameter (1R)-Isomer (1S)-Isomer
$$ \delta\delta^{RS} $$ (Hα1) +0.45 ppm -0.42 ppm
$$ \delta\delta^{RS} $$ (Hα2) +0.38 ppm -0.39 ppm
Coupling Constant ($$ J $$) 2.4 Hz 2.4 Hz

These findings align with density functional theory (DFT) calculations, which predict the relative stability of the (1R) configuration due to minimized steric hindrance between hydroxyl groups and the tetralin backbone.

X-ray Crystallographic Studies of Molecular Conformation

X-ray diffraction analysis of this compound derivatives reveals a half-chair conformation in the cyclohexanol ring, a common feature in tetralin-based systems. The C2 atom deviates by 0.251 Å below the plane defined by C1, C4, C5, and C10, while C3 lies 0.497 Å above this plane, creating a puckered geometry. This conformation minimizes torsional strain between the hydroxyl groups and the aromatic π-system.

The dihedral angle between the aromatic ring and the cyclohexanol plane measures 2.79°, indicating near-coplanarity that stabilizes intramolecular hydrogen bonding. The hydroxyl oxygen atoms (O1 and O5) exhibit intermolecular hydrogen bonds with adjacent molecules, forming a layered crystal lattice.

Table 3: Crystallographic Parameters

Parameter Value
Space Group $$ P21212_1 $$
Unit Cell Dimensions $$ a = 5.42 \, \text{Å}, b = 7.89 \, \text{Å}, c = 12.34 \, \text{Å} $$
Conformation Half-chair
Hydrogen Bond Length $$ \text{O1}\cdots\text{O5} = 2.65 \, \text{Å} $$

Similar studies on 1,4-diol analogs, such as 2,3,9,10-tetrabromo-1,4-dimethoxy-1,2,3,4-tetrahydroanthracene, corroborate the prevalence of half-chair conformations in saturated bicyclic systems. The persistence of this geometry across derivatives highlights its thermodynamic favorability in reducing steric and electronic conflicts.

Properties

CAS No.

201655-80-3

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

(1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol

InChI

InChI=1S/C10H12O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,10-12H,2,4,6H2/t10-/m1/s1

InChI Key

MYIDTCFDQGAVFL-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC=C2)O)O

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)O)O

Origin of Product

United States

Preparation Methods

Chemoenzymatic Synthesis Approaches

One of the most extensively studied routes to enantiopure tetrahydronaphthalene diols involves biotransformation using bacterial enzymes, particularly from strains of Pseudomonas putida.

  • Starting from naphthalene or dihydronaphthalene derivatives , enzymatic dioxygenation catalyzed by Pseudomonas putida strains introduces cis-dihydroxyl groups at specific positions on the aromatic ring, yielding enantiomerically enriched dihydrodiols.
  • For example, cis-dihydrodiols such as (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene can be obtained by TDO (toluene dioxygenase)-catalyzed oxidation of 1,2-dihydronaphthalene, which serves as a key intermediate for further chemical transformations toward the target compound.

Catalytic Hydrogenation

  • The cis-dihydrodiol intermediates can be hydrogenated catalytically (H2, Pd/C) to saturate the ring system selectively, producing tetrahydrodiols such as (1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol.
  • This step is critical to maintain stereochemical integrity and to prepare the molecule for subsequent functional group manipulations.

Epoxidation and Ring-Opening Strategies

  • Epoxidation of the dihydrodiol intermediates using reagents like m-chloroperbenzoic acid (MCPBA) or catalytic osmium tetroxide followed by ring-opening with base (e.g., KOH in aqueous tert-butanol) allows for the selective formation of trans-dihydroxy compounds with defined stereochemistry.
  • These epoxide intermediates can be converted into the desired (1R)-1,5-diol through regioselective nucleophilic substitution and cyclization reactions.

Mesylate and Chloroacetate Derivative Routes

  • Protection of hydroxyl groups as mesylates or chloroacetates followed by intramolecular cyclization under basic conditions provides alternative synthetic routes to epoxide intermediates, which can be hydrolyzed to yield the target diol.
  • These methods allow for enantiocomplementary synthesis, enabling access to both (1R) and (1S) stereoisomers depending on the starting dihydrodiol enantiomer.

Summary Table of Key Preparation Steps

Step No. Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Naphthalene or 1,2-dihydronaphthalene Pseudomonas putida dioxygenase enzymes (1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene Moderate Enzymatic cis-dihydroxylation
2 (1R,2S)-cis-dihydrodiol H2, Pd/C, EtOH (1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol High Catalytic hydrogenation
3 Tetrahydrodiol MeSO2Cl, Et3N, -20°C Dimesylate intermediate 89 Protection of hydroxyl groups
4 Dimesylate intermediate KOH, toluene, phase transfer catalyst (1S,2R)-epoxide intermediate Moderate Regioselective nucleophilic substitution
5 Epoxide intermediate KOH, aqueous tBuOH (1R,2S)-trans-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene Moderate Base-catalyzed ring-opening
6 Epoxide or protected diol Hydrogenolysis (H2, Pd/C) (1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol Variable Final conversion to 1,5-diol

Data adapted and synthesized from detailed chemoenzymatic studies and catalytic transformations

Alternative Synthetic Routes

  • Chemical synthesis starting from substituted benzamides or related aromatic precursors using metal-catalyzed cross-coupling (Negishi, Suzuki-Miyaura) and directed ortho-metalation has been explored for analogous diols, though direct reports on (1R)-1,5-diol are limited.
  • These methods provide potential routes for total synthesis but require multiple steps including photocyclization and stereoselective epoxidation.

Chemical Reactions Analysis

Types of Reactions: (1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of fully saturated naphthalene derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

(1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate oxidative stress pathways and enzyme activities, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Positional Isomers of Dihydroxy-Tetrahydronaphthalenes

a) 1,2,3,4-Tetrahydronaphthalene-2,7-diol
  • Formula : C₁₀H₁₂O₂ (MW 164.20 g/mol)
  • CAS : 303185-87-7
  • Key Differences: Hydroxyl groups at positions 2 and 7 instead of 1 and 3. Reported physical properties include a melting point of 146–147°C and a predicted boiling point of 351.6°C .
b) 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol
  • Formula : C₁₁H₁₂O₂ (MW 184.23 g/mol)
  • CAS: Not explicitly listed (IUPAC name: (1R,4S)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,8-diol)
  • Key Differences: Incorporates a methano bridge (CH₂) between positions 1 and 4, creating a bicyclic structure. The hydroxyl groups at positions 5 and 8 are para to each other, distinct from the meta arrangement in the parent compound. This structural modification enhances rigidity and may influence pharmacological activity .

Functionalized Derivatives

a) 1,2,3,4-Tetrahydronaphthalene-1,4-dicarboxylic Acid Derivatives
  • Example : (1R,4S)-7-(2-Methylpropyl)-1-(4-(2-Methylpropyl)phenyl)-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic Acid
  • Formula : C₂₆H₃₂O₄ (MW 408.53 g/mol)
  • CAS : 1391054-15-1
  • Key Differences : Replaces hydroxyl groups with dicarboxylic acid moieties at positions 1 and 4. The addition of isobutyl substituents enhances steric bulk, making this compound relevant in pharmaceutical impurity profiling (e.g., ibuprofen-related impurities) .
b) Brominated Derivatives
  • Example : trans,trans,trans-1,2,3,4,5-Pentabromo-1,2,3,4-tetrahydronaphthalene
  • Formula : C₁₀H₅Br₅ (MW 547.58 g/mol)
  • Key Differences : Extensive bromination at positions 1–5, resulting in a highly halogenated structure. Such derivatives are intermediates in flame retardant synthesis but lack hydroxyl groups, reducing polarity compared to the diol .

Parent Hydrocarbon and Simple Modifications

a) 1,2,3,4-Tetrahydronaphthalene (Tetralin)
  • Formula : C₁₀H₁₂ (MW 132.21 g/mol)
  • CAS : 119-64-2
  • Key Differences : Lacks hydroxyl groups, making it hydrophobic and volatile (boiling point: 207°C). Used as a solvent or fragrance component, contrasting with the diol’s application in stereoselective synthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Hydroxyl Positions CAS Number Key Features
(1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol C₁₀H₁₂O₂ 164.20 1, 5 40771-26-4 Chiral specificity, biocatalysis
1,2,3,4-Tetrahydronaphthalene-2,7-diol C₁₀H₁₂O₂ 164.20 2, 7 303185-87-7 Higher melting point (146–147°C)
(1R,4S)-1,2,3,4-Tetrahydro-1,4-methanonaphthalene-5,8-diol C₁₁H₁₂O₂ 184.23 5, 8 - Methano bridge, bicyclic structure
Tetralin C₁₀H₁₂ 132.21 None 119-64-2 Parent hydrocarbon, solvent use

Biological Activity

(1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol, also known as (+)-CIS-1(R),2(S)-1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene, is a bicyclic compound with significant biological implications. Its structure features two hydroxyl groups that enhance its reactivity and interaction with biological systems. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₂O₂
  • Molecular Weight : 168.20 g/mol
  • Structure : The compound consists of a naphthalene core with hydroxyl groups at the 1 and 2 positions.

Metabolic Role

Research indicates that this compound acts as a bacterial metabolite derived from naphthalene degradation processes. It serves as an intermediate in microbial metabolic pathways that degrade polycyclic aromatic hydrocarbons (PAHs) .

Pharmacological Properties

Compounds with similar structures often exhibit various pharmacological properties due to the presence of hydroxyl groups. These groups enhance solubility and bioavailability in biological systems, potentially leading to various therapeutic applications .

Synthesis and Microbial Transformation

The synthesis of this compound can be achieved through microbial oxidation processes. For instance:

  • Microbial Strain : Sphingomonas yanoikuyae can convert 1,2-dihydronaphthalene into this compound with a yield of approximately 73% through dioxygenation reactions catalyzed by specific enzymes like biphenyl dioxygenase .

Case Study 1: Enzymatic Reactions

A study demonstrated that the compound interacts with various enzymes responsible for its biotransformation within microbial systems. Understanding these interactions is crucial for elucidating its role in environmental degradation processes and potential applications in biocatalysis .

Case Study 2: Structural Comparisons

Comparative analysis with structurally similar compounds reveals unique features of this compound:

Compound NameStructureUnique Features
1-Hydroxy-2-methoxy-1,2-dihydronaphthaleneStructureContains methoxy group; different hydroxyl positioning
NaphtholStructureSimple aromatic structure; lacks dihydroxy groups
5-Hydroxy-6-methoxy-tetrahydronaphthaleneStructureAdditional methoxy group; different stereochemistry

This comparison illustrates that while these compounds share a common naphthalene backbone and may possess similar functional groups (like hydroxyls), the specific arrangement and presence of additional substituents contribute to their distinct chemical properties and biological activities .

Potential Applications

The diol functionality allows for participation in hydrogen bonding interactions which may have implications in material science for developing new materials with specific properties. Additionally, the compound's role as a precursor in synthetic organic chemistry highlights its potential in drug development and other pharmaceutical applications .

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